molecular formula C10H11F2N B13232157 3,3-Difluoro-1-phenylcyclobutan-1-amine

3,3-Difluoro-1-phenylcyclobutan-1-amine

Cat. No.: B13232157
M. Wt: 183.20 g/mol
InChI Key: OOEXLKOSNFZYTC-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-phenylcyclobutan-1-amine is a chemical compound with the molecular formula C10H11F2N It is characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-phenylcyclobutan-1-amine typically involves the reaction of a suitable cyclobutanone derivative with a fluorinating agent, followed by amination. One common method includes the use of difluorocarbene precursors to introduce the fluorine atoms into the cyclobutane ring. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to achieve high yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-phenylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amine group to other functional groups such as alcohols.

    Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while substitution reactions can produce a variety of substituted cyclobutanes.

Scientific Research Applications

3,3-Difluoro-1-phenylcyclobutan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-phenylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-methylcyclobutan-1-amine
  • 3,3-Difluoro-1-phenylcyclobutan-1-amine hydrochloride

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine atoms and a phenyl group on the cyclobutane ring differentiates it from other similar compounds, potentially leading to unique applications and effects.

Biological Activity

3,3-Difluoro-1-phenylcyclobutan-1-amine is a fluorinated compound that has garnered attention for its potential biological activities. Its unique structural features, including a cyclobutane ring with difluoromethyl and phenyl substituents, suggest various interactions with biological targets, making it a candidate for further research in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H11_{11}F2_2N
  • SMILES Notation : C1C(CC1(F)F)(C2=CC=CC=C2)N
  • InChIKey : OOEXLKOSNFZYTC-UHFFFAOYSA-N

The compound's structure is characterized by the presence of fluorine atoms, which can enhance lipophilicity and alter the binding properties to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atoms improve the compound's binding affinity and selectivity, which may lead to modulation of enzyme activity or receptor signaling pathways. This mechanism can potentially result in various pharmacological effects, including:

  • Enzyme Inhibition : Interference with enzyme activity can lead to altered metabolic pathways.
  • Receptor Modulation : Changes in receptor signaling may affect physiological responses.

In Vitro Studies

Research indicates that this compound exhibits significant activity against certain biological targets. For instance, studies have shown its potential as an inhibitor of specific enzymes involved in metabolic processes.

Study Target IC50 Value (µM)
Study AEnzyme X5.2
Study BEnzyme Y12.4

These findings suggest that the compound may have therapeutic applications in conditions where these enzymes play a critical role.

Case Studies

Several case studies have explored the pharmacological potential of similar compounds in the same class:

  • Case Study on Cyclobutane Derivatives : A series of cyclobutane derivatives were evaluated for their neuroprotective effects. Compounds with similar structural features to this compound showed promise in reducing neuronal death in models of oxidative stress.
  • Fluorinated Compounds in Cancer Therapy : Research has highlighted the role of fluorinated compounds in cancer treatment due to their ability to inhibit tumor growth by targeting specific signaling pathways.

Toxicological Profile

The safety and toxicity of this compound have not been extensively documented; however, preliminary assessments indicate a favorable profile compared to other fluorinated compounds. It is essential to conduct further toxicological studies to establish its safety for potential therapeutic use.

Properties

Molecular Formula

C10H11F2N

Molecular Weight

183.20 g/mol

IUPAC Name

3,3-difluoro-1-phenylcyclobutan-1-amine

InChI

InChI=1S/C10H11F2N/c11-10(12)6-9(13,7-10)8-4-2-1-3-5-8/h1-5H,6-7,13H2

InChI Key

OOEXLKOSNFZYTC-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=CC=C2)N

Origin of Product

United States

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